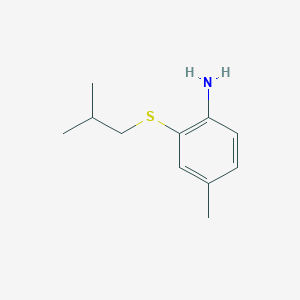
2-Isobutylsulfanyl-4-methyl-aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Isobutylsulfanyl-4-methyl-aniline (C₁₁H₁₇NS; MW 195.32 g/mol) is an aniline derivative featuring an isobutylsulfanyl (-S-C₄H₉) group at the 2-position and a methyl (-CH₃) group at the 4-position of the benzene ring. Its structure combines lipophilic (isobutyl) and electron-donating (methyl) substituents, influencing its reactivity and solubility .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share structural similarities with 2-Isobutylsulfanyl-4-methyl-aniline, differing primarily in substituent groups or functional moieties:
Physicochemical Properties
Solubility :
- This compound’s lipophilic isobutyl group reduces water solubility compared to sulfonyl-containing analogues like 4-(Methanesulfonylmethyl)aniline, which exhibits higher polarity due to the -SO₂- group .
- Brominated derivatives (e.g., 4-{[(4-Bromophenyl)sulfanyl]methyl}aniline) show even lower solubility in aqueous media due to the bulky bromophenyl group .
Reactivity :
- Sulfanyl (-S-) groups (as in the target compound) are more nucleophilic than sulfonyl (-SO₂-) groups (e.g., in 4-(Methanesulfonylmethyl)aniline), making the former prone to oxidation or alkylation reactions .
- Allylsulfamyl derivatives (e.g., 2-Allylsulfamyl-5-chloro-4-sulfamylaniline) undergo conjugate addition reactions due to the unsaturated allyl group .
Thermal Stability :
- Sulfonyl-containing compounds generally exhibit higher thermal stability than sulfanyl analogues. For instance, 4-(Methanesulfonylmethyl)aniline decomposes at >250°C, whereas sulfanyl derivatives like the target compound may degrade at lower temperatures (~200°C) .
Properties
Molecular Formula |
C11H17NS |
|---|---|
Molecular Weight |
195.33 g/mol |
IUPAC Name |
4-methyl-2-(2-methylpropylsulfanyl)aniline |
InChI |
InChI=1S/C11H17NS/c1-8(2)7-13-11-6-9(3)4-5-10(11)12/h4-6,8H,7,12H2,1-3H3 |
InChI Key |
MHZKSFUJXAESDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N)SCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















